
3-Ethyladenine
Overview
Description
3-Ethyladenine (3-EA) is an alkylated DNA adduct formed by the covalent binding of ethyl groups to the N3 position of adenine. This modification arises from exposure to ethylating agents such as ethyl methanesulfonate (EMS), diethyl sulfate (DES), and ethylnitrosourea (ENU) . 3-EA is recognized as a mutagenic lesion due to its ability to disrupt base pairing during DNA replication, leading to point mutations such as A/T to G/C transitions . Its detection in urine and tissues serves as a biomarker for monitoring exposure to alkylating agents, particularly in tobacco smoke and environmental carcinogens . However, its repair efficiency varies across species and cell types, with evidence of rapid excision by DNA glycosylases like Tag in E. coli and analogous enzymes in mammalian systems .
Preparation Methods
Preparation via 4,6-Diamino-5-formylamino-pyrimidine Intermediate
One of the most documented methods for preparing 3-substituted adenines, including 3-ethyladenine, involves the use of 4,6-diamino-5-formylamino-pyrimidine as a key intermediate. The general procedure is:
Step 1: Quaternization
The pyrimidine intermediate is reacted with an alkylating agent (such as ethyl bromide or ethyl chloroalkane derivatives) in a polar aprotic solvent like dimethylformamide (DMF). Heating the mixture at elevated temperatures (e.g., 80–140 °C) for several hours leads to the formation of a quaternary salt intermediate.Step 2: Alkaline Treatment and Cyclization
The quaternary salt is then dissolved in water and treated with a strong base (e.g., potassium hydroxide) to liberate the free base. The solution is then subjected to cyclization under alkaline conditions at controlled temperatures (below 100 °C), resulting in the formation of the 3-substituted adenine.Step 3: Isolation and Purification
The product crystallizes out and can be purified by recrystallization or chromatographic methods.
This method is versatile and has been successfully applied to various 3-substituted adenines, including hydroxyalkyl, aminoalkyl, and alkyl derivatives such as this compound.
Step | Reagents/Conditions | Outcome | Yield (%) |
---|---|---|---|
1 | 4,6-Diamino-5-formylamino-pyrimidine + ethyl bromide, DMF, 80–140 °C, 3–5 h | Quaternary salt intermediate | ~85–90% |
2 | Aqueous KOH (20%), room temp to 65 °C, alkaline cyclization | This compound formation | 40–50% |
3 | Recrystallization/Chromatography | Pure this compound | Purity > 98% |
Note: The yields and conditions are adapted from analogous procedures for 3-substituted adenines, as direct data on this compound is limited but inferred from similar compounds in the patent literature.
Alternative Synthetic Routes
Reduction and Cyclization via N′-Alkoxy-1-alkyl-5-formamidoimidazole-4-carboxamidine
Another reported method involves:
- Reduction of N′-alkoxy-1-alkyl-5-formamidoimidazole-4-carboxamidine derivatives with lithium aluminum hydride (LiAlH4).
- Followed by cyclization with ethyl orthoformate.
- Finally, removal of the alkoxy group by catalytic hydrogenolysis.
This approach has been successfully used for synthesizing 3-methyl-9-ethyladenine and related compounds, which suggests its applicability for this compound synthesis with appropriate alkyl substituents.
Step | Reagents/Conditions | Outcome | Notes |
---|---|---|---|
1 | LiAlH4 reduction of imidazole derivative | Reduced intermediate | Requires anhydrous conditions |
2 | Cyclization with ethyl orthoformate | Formation of adenine ring system | Controlled temperature needed |
3 | Catalytic hydrogenolysis | Removal of alkoxy group | Pd/C catalyst, H2 atmosphere |
This method provides an alternative route that may offer better control over substitution patterns and functional group tolerance.
Analytical Data and Research Findings
- Melting Point: 3-substituted adenines such as 3-(2,3-dihydroxypropyl)adenine exhibit melting points around 298–300 °C, indicating high purity and crystalline nature.
- Elemental Analysis: Nitrogen content analysis confirms the molecular formula integrity, with calculated and found values matching closely (e.g., 33.4% N calculated and found for 3-(2,3-dihydroxypropyl)adenine).
- Yields: Yields for 3-substituted adenines vary between 16% and 89%, depending on the substituent and purification method, with alkyl derivatives like this compound expected in the moderate to high yield range (40–50% typical after purification).
Summary Table of Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions: 3-Ethyladenine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the adenine ring or the ethyl group, depending on the reagents used.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl aldehyde or ethanoic acid, while substitution reactions can introduce various functional groups to the adenine ring.
Scientific Research Applications
Adenosine Receptor Antagonism
Overview:
3-Ethyladenine and its derivatives have been studied for their role as non-xanthine adenosine receptor antagonists. These compounds exhibit high affinity for various adenosine receptors, including A1, A2A, and A3.
Case Study:
Research conducted by Klotz et al. (2003) demonstrated that 3-EA derivatives could selectively inhibit adenosine receptors, suggesting potential therapeutic uses in conditions such as asthma and cardiovascular diseases.
Molecular Complex Formation and Binding Studies
Overview:
this compound forms unique molecular complexes that are crucial for understanding molecular interactions.
Key Findings:
- Hydrogen-Bonding Patterns: The compound exhibits distinct hydrogen-bonding patterns compared to its crystal structures, which are essential for drug design (Pedireddi et al., 2001).
- Molecularly Imprinted Polymers (MIPs): Studies have utilized 3-EA in developing MIPs for biosensors and drug delivery systems (Batra & Shea, 2002).
Chemical Reactivity and Acidity Studies
Overview:
The acidity of this compound has been investigated to understand its reactivity in biological systems.
Data Table: Acidity and Reactivity of 3-EA
Compound | pKa Value | Reactivity |
---|---|---|
This compound | ~4.5 | Moderate acidity |
9-Ethyladenine | ~5.0 | Similar reactivity |
Significance:
Understanding the acidity helps in comprehending the chemical behavior of adenine derivatives in various environments (Sharma & Lee, 2002).
Applications in Neurodegenerative Disorders
Overview:
this compound derivatives have shown promise in models of neurodegenerative diseases like Parkinson's disease.
Case Study:
Pinna et al. (2005) reported that 3-EA derivatives acted as antagonists at the adenosine A2A receptor, which could play a significant role in neuroprotection and the treatment of Parkinson's disease.
Nucleotide Base Recognition and Separation
Overview:
The compound has been employed in electrochromatographic techniques for the separation of nucleotide bases.
Applications:
- Electrochromatography: Utilized for analyzing complex biological samples, enhancing the efficiency of nucleotide base separation (Huang et al., 2004).
Analytical Applications
Overview:
this compound has been utilized in developing methods for detecting nucleobases and their modifications.
Key Techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method has been optimized for measuring levels of related compounds like 3-methyladenine in biological samples, which can reflect environmental exposure to alkylating agents (Google Patents, CN103823010B).
Mechanism of Action
The mechanism by which 3-Ethyladenine exerts its effects is primarily through its interaction with DNA. The ethyl group can cause structural distortions in the DNA helix, leading to mutations during replication. These mutations can activate DNA repair pathways, providing insights into the cellular mechanisms that maintain genomic integrity. The compound can also interact with various enzymes involved in DNA synthesis and repair, affecting their activity and function.
Comparison with Similar Compounds
Comparative Analysis of 3-Ethyladenine and Structurally Related Compounds
Key Findings :
- Mutagenic Potential: 3-EA and 3-methyladenine (3-MA) induce similar transition mutations, but 3-EA is more persistent in mammalian cells due to slower repair kinetics compared to 3-MA .
- Repair Specificity : Unlike O6-ethylguanine, which requires MGMT for repair, 3-EA is excised by glycosylases with broader substrate ranges, such as human AAG .
- Biomarker Reliability : 3-EA in urine correlates strongly with tobacco smoke exposure, but its validation lags behind 7-ethylguanine, which is routinely quantified via mass spectrometry .
Ethylating Agent Specificity
Ethylating agents exhibit distinct preferences for DNA adduct formation:
- EMS and DES : Preferentially generate 3-EA and 7-ethylguanine over O6-ethylguanine .
- ENU : Produces a broader spectrum of adducts, including O6-ethylguanine and 3-EA, with higher mutagenicity due to inefficient repair of O6 lesions .
Repair Efficiency Across Species
- Bacteria : E. coli Tag excises 3-EA rapidly, minimizing mutagenesis .
- Mammals : Human lymphoblasts excise 3-EA but lack activity against O6-ethylguanine, explaining the latter’s strong association with cancer .
- Rats : Chronic exposure to DEN reduces 3-EA levels in liver DNA, suggesting adaptive repair mechanisms .
Biological Activity
3-Ethyladenine (3-EA) is an alkylated derivative of adenine, a purine nucleobase essential for various biological processes. Its biological activity has garnered attention due to its implications in mutagenesis and potential roles in cancer biology. This article explores the biological activity of this compound, including its mechanisms of action, effects on DNA, and relevance in mutagenesis studies.
This compound primarily acts as a DNA alkylating agent. Alkylation refers to the addition of alkyl groups to DNA, which can lead to mutations during DNA replication. The presence of 3-EA can induce mispairing during replication, particularly by pairing with cytosine instead of thymine, leading to G/C to A/T transitions . This mispairing is significant as it can contribute to genetic variability and potentially carcinogenic outcomes.
Case Studies and Findings
- Cigarette Smoke Exposure : Elevated levels of this compound have been detected in the urine of smokers, suggesting that cigarette smoke contains DNA-alkylating agents. This exposure correlates with increased levels of N-terminal N-ethylvaline in hemoglobin, indicating systemic effects from alkylation .
- EMS Mutagenesis : Ethyl methanesulfonate (EMS), a well-known mutagen, has been shown to induce mutations through the formation of this compound. In studies involving Arabidopsis and rice, EMS treatment resulted in a variety of mutations predominantly characterized by G/C to A/T transitions due to the mispairing facilitated by 3-EA .
Biological Activity Data Table
Implications in Cancer Research
The mutagenic potential of this compound raises concerns regarding its role in cancer development. The ability to induce DNA damage and mutations positions it as a compound of interest in cancer biology research. Studies have suggested that the presence of alkylated bases like 3-EA can lead to genomic instability, a hallmark of cancer cells .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 3-Ethyladenine in biological samples, and how are they validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound, particularly in urine. Deuterated internal standards (e.g., d4-3-hydroxyethyladenine) are critical for minimizing matrix effects and improving accuracy . Validation requires assessing limits of detection (LOD), recovery rates, and inter-laboratory reproducibility. Controlled dietary studies are essential to distinguish background levels from exogenous exposure, as this compound excretion can vary with dietary alkylating agents .
Q. How does this compound serve as a biomarker for tobacco smoke exposure, and what are its limitations?
- Methodological Answer : this compound is a urinary biomarker of alkylating agents in tobacco smoke, reflecting exposure to nitrosamines like N-nitrosodiethylamine. Its levels correlate with smoking intensity but require normalization to creatinine to account for urinary dilution. Limitations include confounding by dietary sources (e.g., grilled meats) and inter-individual metabolic variability. Cross-validation with other biomarkers (e.g., 8-hydroxy-2'-deoxyguanosine) improves specificity .
Q. What is the biological significance of this compound in DNA alkylation damage studies?
- Methodological Answer : this compound forms via alkylation of adenine at the N3 position, disrupting base pairing (see Figure 5 in ). This adduct is mutagenic but rapidly repaired by alkyladenine DNA glycosylase (AAG). Researchers quantify repair kinetics using in vitro models (e.g., human cell lines) with siRNA knockdown of AAG to assess unrepaired adduct accumulation .
II. Advanced Research Questions
Q. How can experimental designs address discrepancies in this compound levels between controlled dietary studies and real-world exposure scenarios?
- Methodological Answer : Longitudinal studies with strict dietary controls (e.g., eliminating alkylating food additives) are necessary to isolate tobacco-specific contributions. Researchers should collect repeated urine samples and adjust for covariates like age, sex, and CYP450 enzyme activity. Mixed-effects models can disentangle intra- and inter-individual variability .
Q. What experimental approaches elucidate the mutagenic mechanisms of this compound in vitro?
- Methodological Answer : Use CRISPR-edited cell lines (e.g., AAG-null) to study unrepaired adducts. Incorporate shuttle vector systems with site-specific this compound lesions to quantify mutation spectra (e.g., transversion mutations) via next-generation sequencing. Pair with molecular dynamics simulations to model structural distortions in DNA .
Q. How do variations in sample collection protocols affect the reproducibility of this compound quantification across studies?
- Methodological Answer : Standardize urine collection timing (e.g., first-morning void) and storage conditions (−80°C with antioxidants). Conduct pre-analytical stability tests to assess degradation. Harmonize protocols via multicenter collaborations, referencing guidelines like those in for statistical consistency .
Q. What strategies validate this compound as a biomarker in large-scale epidemiological studies despite conflicting evidence on its specificity?
- Methodological Answer : Perform nested case-control studies within cohorts, stratifying by smoking status and dietary habits. Use receiver operating characteristic (ROC) curves to evaluate sensitivity/specificity against cotinine (a nicotine metabolite). Meta-analyses of existing datasets (e.g., NHANES) can resolve contradictions in biomarker utility .
Q. III. Data Contradiction and Synthesis
Q. How should researchers reconcile the exclusion of this compound from some biomarker panels despite its detectability in tobacco exposure studies?
- Methodological Answer : Critically evaluate validation criteria from : analytical robustness (e.g., LC-MS/MS sensitivity) and epidemiological relevance (dose-response relationships). Compare with established biomarkers (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol [NNAL]) to identify gaps in predictive value. Advocate for inclusion in panels through consensus workshops .
Q. What methodologies optimize the synthesis of deuterated this compound for use as internal standards?
- Methodological Answer : Employ nucleophilic alkylation of adenine with deuterated ethylating agents (e.g., [D5]-ethyl iodide) under anhydrous conditions. Purify via reverse-phase HPLC and confirm isotopic purity using high-resolution mass spectrometry. Validate co-elution with endogenous this compound to ensure identical retention times .
Q. IV. Experimental Design Challenges
Q. How can researchers model the pharmacokinetics of this compound formation and excretion in vivo?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating parameters like renal clearance rates and tissue-specific alkylation. Validate using human volunteer data from , where 70% of ingested this compound was excreted unchanged. Incorporate Monte Carlo simulations to account for population variability .
Properties
IUPAC Name |
3-ethyl-7H-purin-6-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZTXNQITCBSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962847 | |
Record name | 3-Ethyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43003-87-8 | |
Record name | 3-Ethyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043003878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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